5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
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Overview
Description
5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile: is a complex organic compound with a molecular formula of C18H25N5 and a molecular weight of 311.43 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable pyrazolopyrimidine derivative with an alkylating agent like octyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methyl group to a carboxylic acid.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the octyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carboxylic acid.
Reduction: : 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-amine.
Substitution: : Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The exact mechanism of action of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or binding to receptors.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and potential applications. Similar compounds include:
Pyrazolopyrimidines: : Other derivatives within the same class.
Octyl-substituted pyrazolopyrimidines: : Compounds with similar alkyl groups.
Nitrile-containing pyrazolopyrimidines: : Compounds with similar functional groups.
These compounds may have different biological activities and applications based on their structural differences.
Properties
IUPAC Name |
7-methyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-3-4-5-6-7-8-10-22-11-9-16-14(2)21-17-15(12-19)13-20-23(17)18(16)22/h13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOLMVJXJMAXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C1N3C(=C(C=N3)C#N)N=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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